molecular formula C14H19NO5 B1611288 Dicrotaline CAS No. 480-87-5

Dicrotaline

Cat. No. B1611288
CAS RN: 480-87-5
M. Wt: 281.3 g/mol
InChI Key: LYPPYMMHMYIYQI-UHFFFAOYSA-N
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Description

Dicrotaline is a naturally occurring compound found in a variety of plants and fungi. It is a member of the diterpene family and is classified as a monoterpene. Dicrotaline is known to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral properties. It has been used in traditional Chinese medicine for centuries and is now being studied for potential therapeutic applications.

Scientific Research Applications

Biosynthesis Research

Dicrotaline, a pyrrolizidine alkaloid, has been studied in the context of biosynthesis. Denholm and Robins (1991) explored the biosynthesis of the 3-hydroxy-3-methylglutarate portion of dicrotaline, specifically investigating the origins of the necic acid portion of dicrotaline. They found that this necic acid portion is not formed specifically from acetate, mevalonate, or 3-hydroxy-3-methylglutarate, but instead, the label from C-5 of isoleucine is incorporated specifically into the methyl group of this necic acid. This research contributes to a deeper understanding of the biosynthetic pathways of complex natural compounds like dicrotaline (Denholm & Robins, 1991).

Natural Occurrence and Composition

The study of dicrotaline also extends to its natural occurrence and composition in plants. Mattocks and Nwude (1988) reported on the presence of dicrotaline in Crotalaria lachnosema, a plant native to Nigeria. They identified dicrotaline and its acetyl derivative in the plant, marking the first report of their natural occurrence. This research provides valuable insights into the distribution and natural sources of pyrrolizidine alkaloids like dicrotaline (Mattocks & Nwude, 1988).

properties

IUPAC Name

5-hydroxy-5-methyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(18)6-11(16)19-8-9-2-4-15-5-3-10(13(9)15)20-12(17)7-14/h2,10,13,18H,3-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPYMMHMYIYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OCC2=CCN3C2C(CC3)OC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Dicrotaline

CAS RN

480-87-5
Record name (+)-Dicrotaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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